molecular formula C21H19N3O2 B3869048 2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide

2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide

Cat. No. B3869048
M. Wt: 345.4 g/mol
InChI Key: JDVXXDJSONOEMM-HYARGMPZSA-N
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Description

2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide, also known as Naphthylmethylene hydrazine derivative, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of the 2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamideylene hydrazine derivative involves the inhibition of specific enzymes and proteins involved in various cellular processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
The 2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamideylene hydrazine derivative has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory effects by reducing the production of inflammatory mediators. Additionally, it has been found to exhibit antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

The 2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamideylene hydrazine derivative has several advantages and limitations for lab experiments. One of its advantages is its potential use in the treatment of various diseases, including cancer and inflammation. It also exhibits anti-bacterial activity, which makes it a potential candidate for the development of new antibiotics. However, one of its limitations is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of the 2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamideylene hydrazine derivative. One potential direction is the development of new derivatives with improved efficacy and reduced toxicity. Another direction is the study of the compound's potential use in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Additionally, the compound's potential use as a diagnostic tool for cancer and other diseases can also be explored.
Conclusion:
In conclusion, the 2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamideylene hydrazine derivative is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. The study of this compound has several future directions, including the development of new derivatives and the exploration of its potential use in the treatment of other diseases.

Scientific Research Applications

The 2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamideylene hydrazine derivative has been studied for its potential applications in various scientific research fields. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. It has been studied for its potential use in the treatment of various diseases, including cancer and inflammation.

properties

IUPAC Name

N'-[(E)-naphthalen-1-ylmethylideneamino]-N-(1-phenylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-15(16-8-3-2-4-9-16)23-20(25)21(26)24-22-14-18-12-7-11-17-10-5-6-13-19(17)18/h2-15H,1H3,(H,23,25)(H,24,26)/b22-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVXXDJSONOEMM-HYARGMPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NN=CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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